

Bisphenol A: A Technical Guide to its Endocrine-Disrupting Mechanisms of Action

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Compound of Interest

Compound Name: *bisphenol A*

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Abstract

Bisphenol A (BPA), a high-production-volume chemical, is a well-established endocrine-disrupting chemical (EDC) that interferes with the body's hormonal systems. Its widespread use in polycarbonate plastics and epoxy resins leads to ubiquitous human exposure, raising concerns about its potential health effects. This technical guide provides an in-depth overview of the molecular mechanisms through which BPA exerts its endocrine-disrupting effects, with a focus on its interactions with nuclear receptors. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways involved to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Mechanisms of Endocrine Disruption

BPA's endocrine-disrupting activity stems from its ability to interact with a variety of nuclear receptors, often mimicking or antagonizing the actions of endogenous hormones. The primary mechanisms involve direct binding to estrogen, androgen, and thyroid hormone receptors, as well as the peroxisome proliferator-activated receptor gamma (PPAR γ). Furthermore, BPA can indirectly affect hormone signaling by modulating the activity of steroidogenic enzymes.

Estrogen Receptor Signaling

BPA is a well-known xenoestrogen, capable of binding to both estrogen receptor alpha (ER α) and estrogen receptor beta (ER β).^[1] While its binding affinity is significantly lower than that of the endogenous ligand 17 β -estradiol, the high levels of human exposure make these interactions biologically relevant.^[2] Upon binding, BPA can initiate both genomic and non-genomic estrogenic signaling pathways.

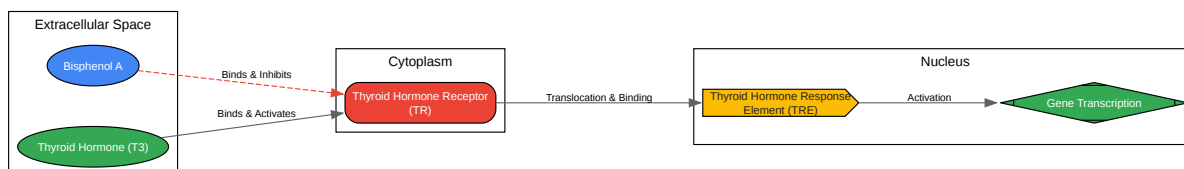
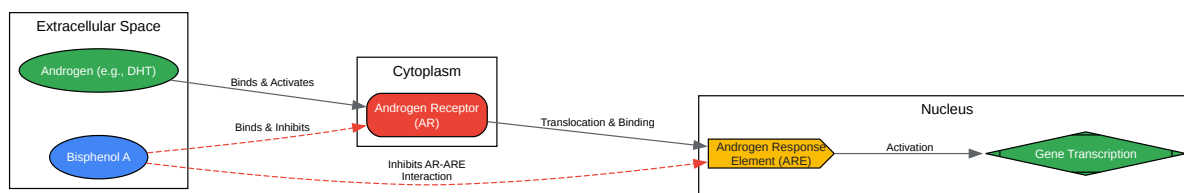
In the classical genomic pathway, the BPA-ER complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of estrogen-responsive genes.^[3] BPA has been shown to act as an agonist for both ER α and ER β , inducing transcriptional activity.^[4]^[5] However, it can also exhibit antagonistic properties depending on the cellular context.^[6]

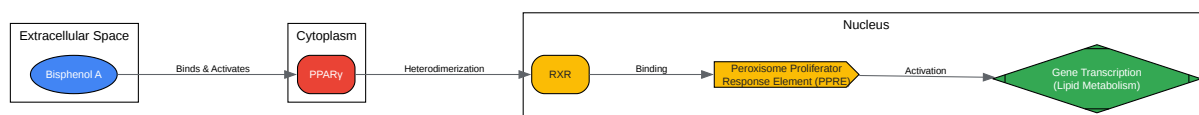
BPA can also trigger rapid, non-genomic signaling through membrane-associated estrogen receptors (mERs), such as the G protein-coupled estrogen receptor (GPER), leading to the activation of intracellular kinase cascades.^[7]

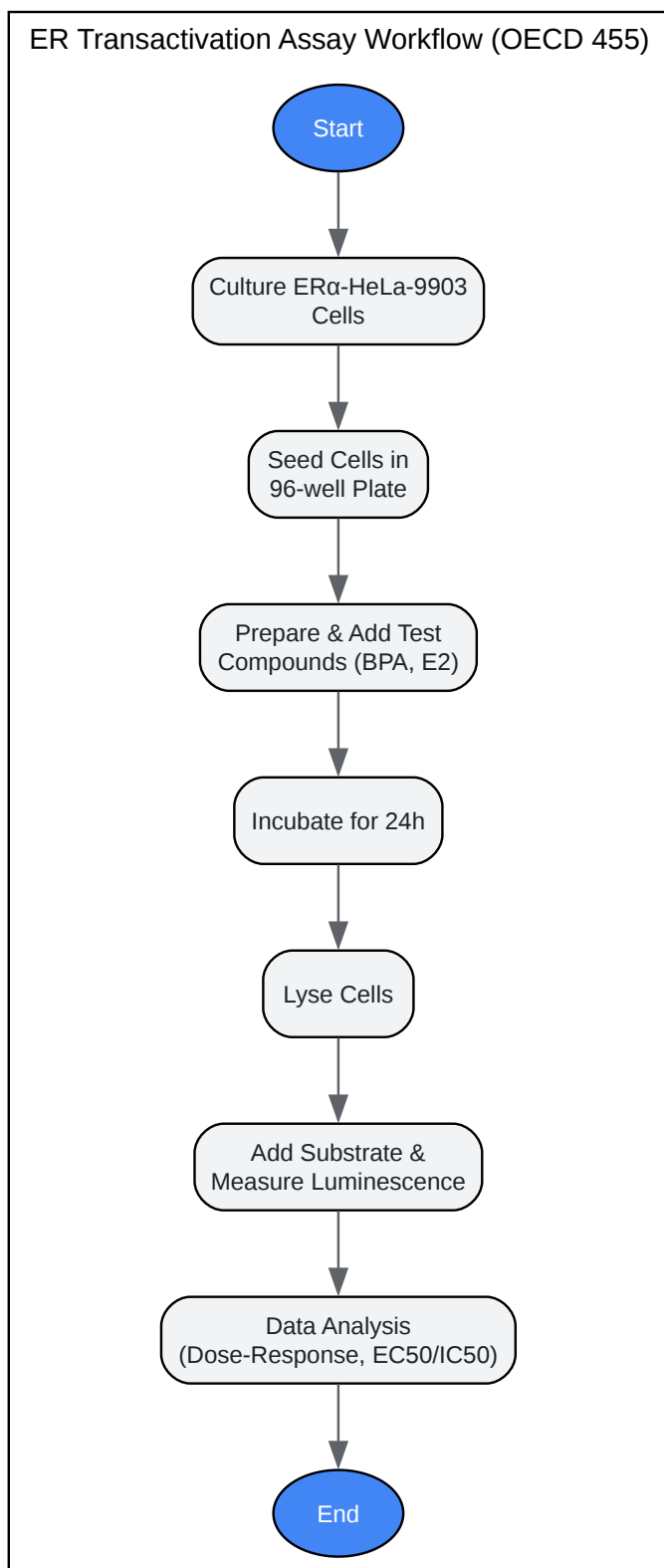
Quantitative Data on BPA-Estrogen Receptor Interactions

Parameter	Receptor	Value	Assay Type	Cell Line/System	Reference
IC50	ER α	1,030 nM	Competitive Binding	Recombinant Human ER α	[4]
ER β	900 nM	Competitive Binding	Recombinant Human ER β	[4]	
EC50	ER α	317 nM	Reporter Gene Assay	HeLa	[4]
ER β	693 nM	Reporter Gene Assay	HeLa	[4]	
ER α	10-100 nM	Reporter Gene Assay	CV-1	[8]	
ER α	0.4 μ M	Reporter Gene Assay	MCF-7	[9]	
Kd	ERR γ	5.5 nM	Saturation Binding	Recombinant Human ERR γ	[4] [6]

IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration; Kd: Dissociation constant; ERR γ : Estrogen-related receptor gamma.







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